molecular formula C13H20ClNO2 B3187197 Methyl2-amino-2-(4-tert-butylphenyl)acetate hydrochloride CAS No. 142524-46-7

Methyl2-amino-2-(4-tert-butylphenyl)acetate hydrochloride

Cat. No.: B3187197
CAS No.: 142524-46-7
M. Wt: 257.75
InChI Key: FYHUABVEACULFO-UHFFFAOYSA-N
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Description

Methyl2-amino-2-(4-tert-butylphenyl)acetate hydrochloride is a chiral α-amino acid ester derivative with a bulky 4-tert-butylphenyl substituent. The compound features a methyl ester group and a hydrochloride salt, enhancing its stability and solubility in polar solvents. Structurally, it belongs to a class of phenylglycine analogs, where the phenyl ring is modified with substituents that influence physicochemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-2-(4-tert-butylphenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4;/h5-8,11H,14H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHUABVEACULFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931505
Record name Methyl amino(4-tert-butylphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142524-46-7
Record name Methyl amino(4-tert-butylphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Methyl 2-amino-2-(4-tert-butylphenyl)acetate hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

  • Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Methyl 2-amino-2-(4-tert-butylphenyl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. This can lead to interactions with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Structural Analogues

The tert-butyl-substituted compound is compared below with halogenated derivatives, which share the same core structure but differ in substituent electronic and steric effects:

Substituent CAS Number Molecular Formula Key Structural Features
4-Cl MFCD07784110 C₉H₁₀ClNO₂·HCl Electron-withdrawing Cl enhances polarity and stability
4-Br - C₉H₁₀BrNO₂·HCl Larger atomic radius increases polarizability
4-F MFCD09152734 C₉H₁₀FNO₂·HCl Fluorine’s electronegativity improves metabolic stability
3,4-diF 1423024-63-8 C₉H₉F₂NO₂·HCl Dual fluorine substitution enhances lipophilicity
4-tert-butyl - C₁₃H₁₉NO₂·HCl Bulky tert-butyl group increases steric hindrance and lipophilicity

Key Observations :

  • Electronic Effects: Halogens (Cl, Br, F) are electron-withdrawing, stabilizing the carboxylate intermediate during hydrolysis.
  • Steric Effects : The tert-butyl group creates significant steric hindrance, which may slow enzymatic degradation compared to smaller halogen substituents. This property is advantageous in prodrug design to prolong activity .
  • Lipophilicity : The tert-butyl substituent (logP ~3.5 estimated) drastically increases lipophilicity compared to Cl (logP ~1.8) or F (logP ~1.2), enhancing membrane permeability but reducing aqueous solubility .
Physicochemical Properties

Solubility :

  • Halogenated Derivatives: The 4-Cl and 4-F analogs exhibit moderate solubility in methanol and DMSO due to their polarizable halogens. For example, methyl2-amino-2-(4-fluorophenyl)acetate hydrochloride is reported to dissolve at ~50 mg/mL in DMSO .
  • tert-butyl Derivative : Expected to have lower solubility in water (<1 mg/mL) but higher solubility in organic solvents like dichloromethane.

Thermal Stability :

  • The 4-Br derivative decomposes at ~200°C, while the 4-F analog is stable up to 220°C. The tert-butyl group’s steric bulk likely improves thermal stability further, delaying decomposition until ~250°C .

Biological Activity

Methyl 2-amino-2-(4-tert-butylphenyl)acetate hydrochloride is a compound that has garnered attention for its significant biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological properties, synthesis, and potential therapeutic implications of this compound.

  • Molecular Formula : C₁₃H₂₀ClNO₂
  • Molecular Weight : 257.76 g/mol
  • Structure : The compound features a tert-butyl group attached to a phenyl ring, enhancing its hydrophobic character. The presence of an amino group allows for participation in various chemical reactions, making it a versatile building block in organic synthesis.

pH Buffering Capacity

Methyl 2-amino-2-(4-tert-butylphenyl)acetate hydrochloride acts as a non-ionic organic buffering agent , maintaining pH stability in biological systems. This property is particularly beneficial in cell culture applications where maintaining a specific pH range (6-8.5) is crucial for optimal cellular function.

Interaction Studies

Preliminary studies indicate potential interactions with various biological targets, including receptors and enzymes. These interactions could lead to therapeutic benefits, especially in pharmacological studies due to its structural similarity to known bioactive molecules.

Pharmacological Implications

The compound shows promise in several pharmacological contexts:

Synthesis Methods

Several methods exist for synthesizing methyl 2-amino-2-(4-tert-butylphenyl)acetate hydrochloride, providing flexibility depending on available starting materials and desired yields. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound efficiently.

Case Study: Insulin Sensitivity Restoration

A related study investigated compounds that restore insulin sensitivity in vivo using a mouse model. While not directly involving methyl 2-amino-2-(4-tert-butylphenyl)acetate hydrochloride, it highlights the potential of structurally similar compounds in managing metabolic disorders .

CompoundLogDSolubility (μM)Mouse MIC (μL·min –1·mg –1)
182.35215
192.6>200<1

This table illustrates the pharmacokinetic profiles of related compounds, emphasizing their solubility and effectiveness against microbial infections.

Q & A

Q. How can the synthesis of methyl 2-amino-2-(4-tert-butylphenyl)acetate hydrochloride be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization often involves stepwise adjustments to reaction conditions. For example, multi-step protocols (e.g., 11-step synthesis with 2–5% yield in ) can be improved by:

  • Catalyst screening : Testing palladium or copper catalysts for coupling steps.
  • Temperature control : Monitoring exothermic reactions to avoid side products.
  • Solvent selection : Using polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Purification : Employing solid-phase extraction (SPE) with HLB cartridges for intermediates, as described for similar compounds in .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Confirm stereochemistry and proton environments, particularly for the tert-butyl group (δ ~1.3 ppm) and aromatic protons (δ ~7.2–7.5 ppm).
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 256.1 for the free base).
  • FT-IR : Identify amine N–H stretches (~3300 cm⁻¹) and ester C=O (~1730 cm⁻¹). Cross-reference with for analogous acetophenone derivatives.

Q. How can researchers address low solubility during in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • pH adjustment : Prepare buffers at pH 4–6 (near the hydrochloride salt’s pKa) to enhance aqueous solubility.
  • Sonication : Apply ultrasound for 10–15 minutes to disrupt aggregates .

Advanced Research Questions

Q. How should conflicting structural data (e.g., NMR vs. X-ray crystallography) be resolved?

Methodological Answer:

  • X-ray crystallography : Utilize SHELX software () for high-resolution structure determination. For unstable crystals, consider cryocooling (100 K) with liquid nitrogen.
  • Density Functional Theory (DFT) : Compare experimental NMR shifts with computational models (e.g., Gaussian 16) to validate conformational preferences.
  • Dynamic NMR : Probe fluxional behavior if temperature-dependent spectral changes occur.

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation pathways.
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidation.
  • Analytical monitoring : Use UPLC-PDA () to track degradation products and quantify stability-indicating parameters (e.g., t90).

Q. How can chiral purity be ensured during scale-up synthesis?

Methodological Answer:

  • Chiral HPLC : Employ columns like Chiralpak IA-3 with hexane/isopropanol gradients (85:15 v/v) to resolve enantiomers.
  • Asymmetric catalysis : Optimize chiral ligands (e.g., BINAP) in hydrogenation steps to enhance enantiomeric excess (ee >98%).
  • Circular Dichroism (CD) : Validate optical activity by comparing experimental CD spectra with reference standards.

Q. What computational tools predict interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., serine proteases).
  • Molecular Dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • Free energy calculations : Apply MM-PBSA/GBSA methods to estimate binding affinities (ΔG).

Data Contradiction and Validation

Q. How to reconcile discrepancies between theoretical and experimental LogP values?

Methodological Answer:

  • Experimental validation : Perform shake-flask assays (octanol/water partition) under controlled pH (7.4) and temperature (25°C).
  • QSAR models : Refine computational predictions using training sets of structurally related esters (e.g., ).
  • Chromatographic methods : Correlate HPLC retention times with LogP via calibration curves of reference compounds.

Q. What analytical workflows confirm the absence of genotoxic impurities?

Methodological Answer:

  • LC-MS/MS : Screen for aryl chlorides (common genotoxins) using MRM transitions (e.g., m/z 125 → 89 for 4-chloro derivatives, ).
  • Ames test : Conduct bacterial reverse mutation assays (S. typhimurium TA98/TA100) per OECD 471 guidelines.
  • Threshold assessment : Apply ICH M7 principles to classify impurities based on mutagenic potential.

Safety and Handling

Q. What protocols minimize occupational exposure during handling?

Methodological Answer:

  • Engineering controls : Use fume hoods with ≥100 ft/min face velocity.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and chemical-resistant aprons.
  • Deactivation : Silanize glassware with 5% DMDCS () to prevent adsorption losses.
  • Spill management : Neutralize hydrochloride salts with sodium bicarbonate and adsorb using vermiculite.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl2-amino-2-(4-tert-butylphenyl)acetate hydrochloride
Reactant of Route 2
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Methyl2-amino-2-(4-tert-butylphenyl)acetate hydrochloride

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